4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

Catalog No.
S13591093
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

Product Name

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

IUPAC Name

4-ethyl-1-methoxycyclohexane-1-carbaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-9-4-6-10(8-11,12-2)7-5-9/h8-9H,3-7H2,1-2H3

InChI Key

YYAIODDUBIOAHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C=O)OC

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde is an organic compound characterized by its unique cyclohexane structure, which incorporates an ethyl group and a methoxy group. Its molecular formula is C10H18O2C_{10}H_{18}O_2, and it has a molecular weight of approximately 170.25 g/mol. The compound features a cyclohexane ring with a methoxy substituent at the first position and an aldehyde functional group at the same carbon, making it a valuable intermediate in organic synthesis and pharmaceuticals .

The chemical reactivity of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde primarily involves its aldehyde functional group, which can undergo various reactions:

  • Oxidation: The aldehyde can be oxidized to form 4-ethyl-1-methoxycyclohexane-1-carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield 4-ethyl-1-methoxycyclohexanol.
  • Nucleophilic Addition: The aldehyde can react with nucleophiles, leading to the formation of various derivatives depending on the nucleophile used .

Several methods can be employed to synthesize 4-ethyl-1-methoxycyclohexane-1-carbaldehyde:

  • Oxidation of Alcohols: One common method involves the oxidation of 4-ethyl-1-methoxycyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
  • Reactions with Grignard Reagents: Another approach includes the reaction of 4-ethylcyclohexanecarboxylic acid with methyllithium, followed by oxidation to introduce the aldehyde group.
  • Direct Synthesis from Cyclohexene Derivatives: The compound may also be synthesized through direct reactions involving cyclohexene derivatives under specific conditions .

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lead to the synthesis of new drugs with specific biological activities.
  • Fragrance and Flavor Industries: Due to its pleasant odor profile, it can be utilized in creating fragrances and flavorings .

Several compounds share structural similarities with 4-ethyl-1-methoxycyclohexane-1-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Methoxycyclohexanecarboxylic acidC9H16O3C_9H_{16}O_3Contains a carboxylic acid group instead of an aldehyde group.
4-EthylcyclohexanecarboxaldehydeC11H20OC_{11}H_{20}OSimilar structure but lacks the methoxy substituent.
4-IsopropylcyclohexanecarbaldehydeC11H20OC_{11}H_{20}OContains an isopropyl group; different steric properties.
Ethyl 4-methoxycyclohexane-1-carboxylateC11H20O3C_{11}H_{20}O_3Ester derivative; may exhibit different solubility characteristics.

The uniqueness of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde lies in its specific combination of functional groups—an ethyl group and a methoxy substituent along with the aldehyde functionality—making it particularly valuable for synthetic applications in organic chemistry and potential pharmaceutical development .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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